molecular formula C10H18CaO6S2 B7802768 Calcium 2-hydroxy-4-(methylthio)butanoate CAS No. 14676-91-6

Calcium 2-hydroxy-4-(methylthio)butanoate

Cat. No.: B7802768
CAS No.: 14676-91-6
M. Wt: 338.5 g/mol
InChI Key: ABRVDWASZFDIEH-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Calcium 2-Hydroxy-4-(Methylthio)Butanoate, also known as 2-Hydroxy-4-(methylthio)butyric acid calcium salt, is an endogenous metabolite . It is structurally related to the amino acid methionine . The compound’s primary targets are metabolic enzymes and proteases .

Mode of Action

This compound is a methionine analogue that was initially developed as a precursor in milk protein synthesis . In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . It is transported in the intestinal epithelium by the monocarboxylate transporter 1 , after which its biological utilization relies on its conversion to L-Methionine .

Biochemical Pathways

The compound follows the same catabolic pathways as methionine . It has been shown to reduce the shift to the alternate biohydrogenation pathway and maintain higher milk fat yield in high-producing cows fed diets lower in fiber and higher in unsaturated fatty acids .

Pharmacokinetics

The pharmacokinetics of amino acids and their integration in the metabolic pathways are well established . The compound is absorbed very rapidly in the gastrointestinal tract . The simultaneous increases in the levels of the ketoacids and the corresponding amino acids show that the ketoacids are transaminated very rapidly . Due to the physiological utilization pathways of ketoacids in the body, it is likely that exogenously supplied ketoacids are very rapidly integrated into the metabolic cycles .

Result of Action

The main effect of this compound, as described in the literature, is the improvement of milk fat production, especially in cows at high dietary risk (high-starch and low-fiber diets) of milk fat depression (MFD) syndrome . Subsequent studies have indicated that it leads to an increase in the production and concentration of milk fat .

Action Environment

The action of this compound is influenced by the rumen environment. In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . The compound is also influenced by dietary factors, such as the amount of starch and fiber in the diet .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium 2-hydroxy-4-(methylthio)butanoate can vary over time. The compound is relatively stable under recommended storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, with minimal degradation observed in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound enhances growth performance, feed efficiency, and overall health in poultry and livestock . At high doses, it may exhibit toxic effects, including reduced feed intake, weight loss, and potential liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to methionine metabolism. It is converted to methionine, which then participates in the synthesis of S-adenosylmethionine, a key methyl donor . The compound also interacts with enzymes involved in transsulfuration pathways, leading to the production of cysteine and other sulfur-containing compounds . These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is absorbed in the gastrointestinal tract and transported to various tissues, where it is utilized in biochemical reactions . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the cellular demand for methionine .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in methionine metabolism and other biochemical pathways . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence energy metabolism and other cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Chemical Reactions Analysis

Types of Reactions: Calcium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Esters and ethers.

Properties

IUPAC Name

calcium;2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

583-91-5 (Parent)
Record name Methioninehydroxyanalog calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80919308
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-44-7, 14676-91-6
Record name Methioninehydroxyanalog calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(2-hydroxy-4-(methylthio)butyrate)
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Record name DESMENINOL CALCIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium 2-hydroxy-4-(methylthio)butanoate
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